Cas no 1017781-28-0 (5-Amino-3-(3-fluorophenyl)-1-methylpyrazole)

5-Amino-3-(3-fluorophenyl)-1-methylpyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorophenyl substituent and a methyl group at the 1-position, enhancing its stability and reactivity in synthetic pathways. The amino group at the 5-position allows for further functionalization, making it a versatile intermediate in heterocyclic chemistry. This compound is particularly valuable in the development of biologically active molecules due to its fluorine moiety, which can influence binding affinity and metabolic stability. High purity and well-defined synthetic routes ensure reproducibility for research applications. Its utility in medicinal chemistry stems from its scaffold flexibility and potential as a building block for targeted drug discovery.
5-Amino-3-(3-fluorophenyl)-1-methylpyrazole structure
1017781-28-0 structure
Product Name:5-Amino-3-(3-fluorophenyl)-1-methylpyrazole
CAS No:1017781-28-0
MF:C10H10FN3
MW:191.204905033112
CID:867307
PubChem ID:33783262
Update Time:2025-06-08

5-Amino-3-(3-fluorophenyl)-1-methylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3-fluorophenyl)-2-methylpyrazol-3-amine
    • 3-(3-FLUOROPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE
    • 5-(3-fluorophenyl)-2-methyl-2h-pyrazol-3-ylamine
    • 5-(3-FLUORO-PHENYL)-2-METHYL-2H-PYRAZOL-3-YLAMINE
    • AB26827
    • FT-0695648
    • KB-40762
    • MolPort-008-647-030
    • 5-AMino-3-(3-fluorophenyl)-1-Methylpyrazole
    • SCHEMBL16804440
    • DTXSID30652894
    • CS-0209943
    • BS-19123
    • EN300-1149096
    • DB-295687
    • 1017781-28-0
    • 1H-Pyrazol-5-amine, 3-(3-fluorophenyl)-1-methyl-
    • 5-Amino-3-(3-fluorophenyl)-1-methylpyrazole
    • MDL: MFCD06738294
    • Inchi: 1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3
    • InChI Key: AFTMXNDQOIMHQR-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C=C(N)N(C)N=1

Computed Properties

  • Exact Mass: 191.08587549g/mol
  • Monoisotopic Mass: 191.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 368.8±32.0 °C at 760 mmHg
  • Flash Point: 176.8±25.1 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-Amino-3-(3-fluorophenyl)-1-methylpyrazole Security Information

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Additional information on 5-Amino-3-(3-fluorophenyl)-1-methylpyrazole

Introduction to 5-Amino-3-(3-fluorophenyl)-1-methylpyrazole (CAS No. 1017781-28-0) and Its Recent Applications in Chemical Biology

5-Amino-3-(3-fluorophenyl)-1-methylpyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 1017781-28-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both amino and fluoro substituents in its molecular structure enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The fluorine atom at the 3-position of the phenyl ring introduces a level of electronic and steric modulation that can significantly influence the compound's interactions with biological targets. Fluorinated aromatic compounds are widely recognized for their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. In recent years, the incorporation of fluorine into drug molecules has been a cornerstone of medicinal chemistry, leading to several FDA-approved drugs with fluorine-containing moieties. The 5-amino-3-(3-fluorophenyl)-1-methylpyrazole structure exemplifies this trend, offering a promising platform for designing novel therapeutic agents.

Recent studies have highlighted the potential of 5-amino-3-(3-fluorophenyl)-1-methylpyrazole as an inhibitor of various enzymes and receptors implicated in human diseases. For instance, research has demonstrated its inhibitory activity against protein kinase C (PKC) isoforms, which are involved in signal transduction pathways associated with cancer progression. PKC enzymes have been extensively studied due to their role in cell proliferation, differentiation, and survival. By targeting these enzymes, compounds like 5-amino-3-(3-fluorophenyl)-1-methylpyrazole may offer a mechanism to disrupt aberrant signaling pathways in tumor cells.

Moreover, the methylpyrazole core of this compound has been explored for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens by interfering with essential metabolic processes. The addition of a fluorine substituent at the phenyl ring further enhances these effects by improving the compound's ability to penetrate bacterial cell membranes. This dual-modification strategy has been successfully applied in other fluorinated pyrazoles, suggesting that 5-amino-3-(3-fluorophenyl)-1-methylpyrazole could be similarly effective against resistant strains of microorganisms.

In addition to its enzymatic targets, 5-amino-3-(3-fluorophenyl)-1-methylpyrazole has shown promise in modulating immune responses. The amino group at the 5-position provides a site for post-translational modifications, such as phosphorylation or glycosylation, which can alter the compound's bioactivity. Studies have indicated that pyrazole derivatives can interact with immune receptors and cytokines, potentially leading to immunomodulatory effects. These findings are particularly relevant in the context of autoimmune diseases and chronic inflammation, where precise control over immune cell function is crucial.

The synthesis of 5-amino-3-(3-fluorophenyl)-1-methylpyrazole involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenation, have been employed to construct the pyrazole ring system efficiently. These techniques not only ensure scalability but also allow for rapid diversification of the scaffold through structural modifications. Such flexibility is essential for optimizing pharmacological properties during drug development.

Computational chemistry has played a pivotal role in understanding the molecular interactions of 5-amino-3-(3-fluorophenyl)-1-methylpyrazole with biological targets. Molecular docking studies have revealed that this compound can bind tightly to active sites of enzymes like kinases and phosphodiesterases by forming hydrogen bonds and hydrophobic interactions with key residues. These insights have guided medicinal chemists in designing analogs with enhanced potency and selectivity. Furthermore, quantum mechanical calculations have provided detailed mechanistic insights into how fluorine substitution affects electronic distributions within the molecule.

The potential therapeutic applications of 5-amino-3-(3-fluorophenyl)-1-methylpyrazole extend beyond oncology and antimicrobial treatments. Emerging research suggests its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyrazole derivatives have been found to cross the blood-brain barrier effectively, making them suitable candidates for central nervous system (CNS) drug delivery. The presence of both amino and fluoro groups may enable this compound to interact with neuroreceptors or enzymes involved in neuroprotection or neurotransmission.

In conclusion,5-amino-3-(3-fluorophenyl)-1-methylpyrazole (CAS No. 1017781-28-0) represents a structurally intriguing compound with diverse biological activities derived from its pyrazole core modified by amino and fluoro substituents. Its potential as a lead molecule in drug discovery underscores the importance of fluorinated heterocycles in modern medicinal chemistry. As research continues to uncover new therapeutic targets and synthetic strategies,5-amino-3-(3-fluorophenyl)-1-methylpyrazole is poised to contribute significantly to advancements in chemical biology and pharmaceutical innovation.

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